(1,5-Dimethyl-1-ethylhexyloxy) potassium

Pharmaceutical process chemistry HCV protease inhibitor alkoxide base selection

Potassium 3,7-dimethyl-3-octanoxide (CAS 263148-42-1), also designated as KDMO, is a sterically hindered tertiary potassium alkoxide supplied as a 50 wt% solution in n-heptane. It belongs to the class of alkali metal alcoholates employed as strong, non-nucleophilic bases in pharmaceutical intermediate synthesis and fine chemical manufacturing.

Molecular Formula C10H22KO
Molecular Weight 197.38 g/mol
CAS No. 263148-42-1
Cat. No. B1613487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-Dimethyl-1-ethylhexyloxy) potassium
CAS263148-42-1
Molecular FormulaC10H22KO
Molecular Weight197.38 g/mol
Structural Identifiers
SMILESCCC(C)(CCCC(C)C)O.[K]
InChIInChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3;
InChIKeyUVMCOHMRQYTDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3,7-Dimethyl-3-octanoxide (KDMO) CAS 263148-42-1: Procurement-Grade Sterically Hindered Alkoxide Base


Potassium 3,7-dimethyl-3-octanoxide (CAS 263148-42-1), also designated as KDMO, is a sterically hindered tertiary potassium alkoxide supplied as a 50 wt% solution in n-heptane . It belongs to the class of alkali metal alcoholates employed as strong, non-nucleophilic bases in pharmaceutical intermediate synthesis and fine chemical manufacturing . The compound bears a branched C10 alkyl framework (3,7-dimethyloctan-3-olate) that imparts enhanced solubility in hydrocarbons and ethers relative to shorter-chain alkoxide congeners .

Why Potassium tert-Butoxide Cannot Simply Replace KDMO (CAS 263148-42-1) in Pharmaceutical Process Chemistry


Although potassium tert-butoxide (t-BuOK) is the default sterically hindered alkoxide base in many synthetic laboratories, KDMO provides differentiated performance in reactions where the steric environment of the alkoxide and the solubility of the corresponding alcohol byproduct govern both reaction yield and downstream purification efficiency. The substantially larger, branched C10 alkyl group of KDMO suppresses competing transcarbamoylation pathways observed with t-BuOK, while the high solubility of 3,7-dimethyl-3-octanol byproduct in hydrocarbon solvents enables straightforward crystallization-based purification that is unattainable with the more polar tert-butanol byproduct . Furthermore, the commercial 50 wt% n-heptane solution form of KDMO eliminates the solid-handling and dissolution challenges associated with powdered t-BuOK, directly impacting process scalability and cycle time in multi-kilogram campaigns .

Quantitative Differentiation Evidence for KDMO (CAS 263148-42-1) vs. Comparator Alkoxide Bases


Transcarbamoylation Byproduct Suppression: KDMO vs. t-BuOK in Macrocyclic HCV Protease Inhibitor Synthesis

In the large-scale synthesis of the HCV protease inhibitor BI 201302, KDMO was selected over t-BuOK for a key SNAr step. With KDMO, transcarbamoylation byproducts were limited to 1–2% and were readily removed by crystallization. In contrast, when t-BuOK was employed under otherwise identical conditions, the transcarbamoylation byproducts could not be adequately purged by crystallization, necessitating a change of base to achieve pharmaceutically acceptable purity [1].

Pharmaceutical process chemistry HCV protease inhibitor alkoxide base selection

SNAr Reaction Yield Advantage: KDMO-Mediated 4-Quinolinyl Ether Synthesis vs. 4-Chloroquinoline Route

In the synthesis of 4-quinolinyl ethers en route to BI 201420, the use of KDMO (4.0 equiv) with 4-methylsulfonylquinoline substrates delivered the desired 4-quinolyl ether in 75% isolated yield under standard SNAr conditions. The alternative approach employing 4-chloroquinoline substrates, even with excess base (>5.0 equiv) and prolonged reaction times (12–24 h), resulted in sluggish conversion with significant decomposition of both starting material and product; exhaustive solvent and condition optimization failed to produce the target ethers in acceptable yield or quality [1]. Scoping studies with KDMO demonstrated generality across 20 examples encompassing 1°, 2°, 3°, allylic, and propargylic alcohols [1].

SNAr methodology quinoline etherification HCV protease inhibitor

Physical Form and Solubility: Liquid KDMO Solution vs. Solid t-BuOK for Process-Scale Handling

KDMO is commercially supplied as a 50 wt% solution in n-heptane (density 0.804 g/mL at 20 °C), enabling direct liquid dispensing and pump-mediated metering into reaction vessels . The compound exhibits high solubility in hydrocarbons and ethers, facilitating homogeneous reaction conditions in non-polar media . In contrast, potassium tert-butoxide (t-BuOK) is a hygroscopic, free-flowing white powder with limited solubility in hydrocarbons, typically requiring dissolution in THF, DMSO, or t-BuOH prior to use . The liquid delivery format of KDMO eliminates the solid-charging steps, inert-atmosphere powder handling, and dissolution hold times associated with t-BuOK, which are documented contributors to batch-to-batch variability in multi-kilogram campaigns.

Process chemistry reagent handling alkoxide solubility

Steric Bulk Differentiation: Branched C10 KDMO vs. Linear and Smaller-Branched Alkoxides in Nucleophilic Side-Reaction Control

KDMO features a fully substituted tertiary alkoxide center grafted onto a branched C10 carbon skeleton (3,7-dimethyloctan-3-olate), providing a significantly larger steric footprint than t-BuOK (tertiary C4) or potassium tert-amylate (tertiary C5) . This enhanced steric congestion suppresses O-alkylation and other nucleophilic side reactions that compete with deprotonation when less hindered alkoxides are employed. Potassium alkoxide reactivity studies have established a clear rank order: ROK > RONa for catalytic activity in anionic polymerization, with steric effects of bulky alkoxide groups directly influencing polymer end-group fidelity [1]. The KDMO architecture thus occupies a distinct position between conventional small tertiary alkoxides (high nucleophilicity) and super-hindered bases such as lithium diisopropylamide (LDA) that lack alkoxide nucleophilic character entirely [1].

Steric hindrance alkoxide nucleophilicity base selection

Procurement-Relevant Application Scenarios for KDMO (CAS 263148-42-1) Driven by Quantitative Differentiation Evidence


Pharmaceutical Process Development: SNAr-Mediated Etherification of Heteroaryl Sulfones

KDMO is the base of choice when developing scalable SNAr routes to 4-quinolinyl ethers or analogous heteroaryl ether pharmacophores, where 4-chloroquinoline substrates fail to deliver acceptable yield (<10%) even under forcing conditions. The quantitative advantage—75% isolated yield demonstrated with 4-methylsulfonylquinolines across 20 substrate examples—directly justifies procurement for any program targeting this structural motif [1].

cGMP Intermediate Manufacturing: Base Selection for Carbamate-Containing Substrates

When the synthetic intermediate contains a carbamate (Boc, Cbz) or other electrophilic carbonyl functionality, KDMO is preferred over t-BuOK because its transcarbamoylation byproducts (1–2%) are efficiently removed by crystallization, whereas t-BuOK-derived byproducts resist crystallization-based purification. This differentiation was validated at multi-kilogram scale during the BI 201302 campaign and is directly transferable to any carbamate-bearing API intermediate [2].

Anionic Polymerization: Sterically Controlled Initiation for Block Copolymer Synthesis

For anionic polymerization reactions requiring a potassium counterion with controlled nucleophilicity, KDMO provides a sterically hindered initiation platform that suppresses side reactions at the growing chain end. The established ROK > RONa activity hierarchy and the documented steric effects of bulky alkoxide groups on polymer microstructure support the selection of KDMO over sodium alkoxide analogs or less hindered potassium alkoxides when narrow dispersity and high end-group fidelity are critical quality attributes [3].

Process Intensification via Direct Liquid Dosing in Continuous Flow Chemistry

The 50 wt% n-heptane solution format of KDMO (density 0.804 g/mL, flash point −2.8 °C) makes it directly compatible with continuous flow reactor platforms that require pump-deliverable reagent streams. This eliminates the solid dissolution step required for t-BuOK powder, reduces overall processing time, and improves stoichiometric control—factors that procurement decisions for continuous manufacturing campaigns must explicitly weigh against the lower per-kilogram cost of solid alkoxide alternatives .

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